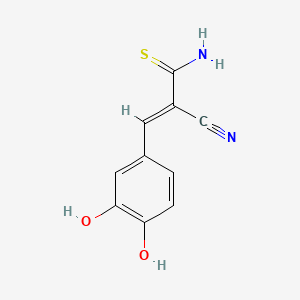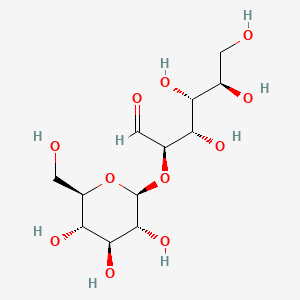
2-O-β-D-グルコピラノシル-D-グルコース
説明
“2-O-beta-D-Glucopyranosyl-D-glucose” is a glycosylglucose . It is a derivative of D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage . It has been studied for its potential in the conversion of lignocellulose, the most abundant renewable resource, into sorbitol .
Synthesis Analysis
The synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” involves the hydrolysis and hydrogenation of cellobiose in ZnCl2·4H2O solvent . The process aims to optimize the conditions for the conversion of lignocellulose into sorbitol . The yield of sorbitol under optimal conditions is ≥95% .Molecular Structure Analysis
The molecular structure of “2-O-beta-D-Glucopyranosyl-D-glucose” is characterized by a D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” include the hydrolysis and hydrogenation of cellobiose . The hydrolysis takes place in the range of temperatures studied (75–125 °C) and simultaneously hydrogenation (H2, Ru/C), though at a lower rate than that in neutral water .科学的研究の応用
生体触媒と酵素工学
2-O-β-D-グルコピラノシル-D-グルコース: は、生体触媒の分野で、グリコシドホスホリラーゼの作用を研究するために使用されます。 これらの酵素は、グリコシド結合の合成と分解に不可欠であり、産業応用に影響を与えます 。 この化合物に作用できる新しい酵素の発見は、炭水化物代謝の理解を深め、特定の特性を持つ新規糖ベース化合物の合成の可能性を開きます .
化粧品とヘルスケア製品
浸透圧調節物質として、2-O-β-D-グルコピラノシル-D-グルコースは、化粧品とヘルスケア製品に有益な安定化特性を持っています。 脱水または高塩分などの外部ストレスによる損傷から細胞や高分子を保護するのに役立ちます 。このアプリケーションは、さまざまな環境条件下で細胞の健康を維持するように設計されたスキンケア製品の開発に特に関連しています。
食品および飼料産業
食品および飼料産業では、この化合物は天然の浸透圧調節物質としての役割で評価されています。 天然の防腐剤として作用し、水分レベルを維持し、テクスチャーを向上させることで、食品の安定性と品質を向上させるために使用できます 。特定の細菌や植物に自然に存在することは、消費に安全であることを示唆しており、健康志向の消費者に好まれる成分となっています。
産業用バイオプロセス
2-O-β-D-グルコピラノシル-D-グルコースの酵素的製造は、産業用バイオプロセス開発における重要な研究分野です。 全細胞触媒を利用し、酵素発現を最適化することで、研究者はこの化合物をより大規模に生産することを目指しており、コストを削減し、さまざまなアプリケーションでの利用可能性を高める可能性があります .
医薬品への応用
この化合物は、凍結乾燥中のβ-ガラクトシダーゼなどの酵素を保護する能力があるため、医薬品への応用が期待されています。 このプロセスは、保管および輸送中の酵素やその他の生体分子の活性を維持するために不可欠です 。酵素活性の喪失と構造変化を防ぐことで、2-O-β-D-グルコピラノシル-D-グルコースは、医薬品製品の保存期間と有効性を向上させる可能性があります。
ニュートラシューティカルと栄養補助食品
研究によると、2-O-β-D-グルコピラノシル-L-アスコルビン酸などの2-O-β-D-グルコピラノシル-D-グルコースの誘導体は、高果糖食による認知障害と神経炎症に有益な効果があります。 これは、この化合物とその誘導体が、腸内細菌叢を改善し、認知機能の低下を防ぐことを目的としたニュートラシューティカルや栄養補助食品の開発に使用できることを示唆しています .
糖尿病治療研究
2-O-β-D-グルコピラノシル-D-グルコースと構造的に関連する化合物は、2型糖尿病治療の標的であるグリコーゲンホスホリラーゼの阻害剤として研究されています。 この研究は、糖尿病患者における血糖値の管理に役立つ新しい治療薬の開発につながる可能性があります .
作用機序
Target of Action
2-O-beta-D-Glucopyranosyl-D-glucose, also known as AA-2βG, is a natural derivative of Vitamin C (L-ascorbic acid, AA) isolated from the fruit of Lycium barbarum L . It acts as a source of sustained release of ascorbic acid (Vitamin C) upon α-glucosidase activity inside the human body . It has been found to have neuroprotective effects .
Mode of Action
AA-2βG exhibits enhanced free radical scavenging activity compared to AA and its synthetic derivative AA-2αG . It protects cells from oxidative stress induced by hydrogen peroxide . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .
Biochemical Pathways
The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation .
Pharmacokinetics
It is known that aa-2βg provides a source of sustained release of ascorbic acid (vitamin c) upon α-glucosidase activity inside the human body . This suggests that it may have a prolonged effect compared to ascorbic acid alone.
Result of Action
The result of the action of 2-O-beta-D-Glucopyranosyl-D-glucose is the protection of cells from oxidative stress . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .
Action Environment
The action of 2-O-beta-D-Glucopyranosyl-D-glucose can be influenced by environmental factors. For example, the hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . This suggests that the environment in which the reaction takes place can influence the action of 2-O-beta-D-Glucopyranosyl-D-glucose.
生化学分析
Biochemical Properties
In biochemical reactions, 2-O-beta-D-Glucopyranosyl-D-glucose may interact with various enzymes, proteins, and other biomolecules . For instance, it has been studied for its role in the hydrolysis and hydrogenation of cellobiose, a process that could potentially be optimized for the conversion of lignocellulose into sorbitol .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-O-beta-D-Glucopyranosyl-D-glucose is complex and involves interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-O-beta-D-Glucopyranosyl-D-glucose may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-O-beta-D-Glucopyranosyl-D-glucose can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-O-beta-D-Glucopyranosyl-D-glucose may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-O-beta-D-Glucopyranosyl-D-glucose within cells and tissues is a complex process that may involve various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-VNNZMYODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336223 | |
| Record name | Sophorose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
534-46-3 | |
| Record name | Sophorose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophorose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophorose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-β-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOPHOROSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ3C30OP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




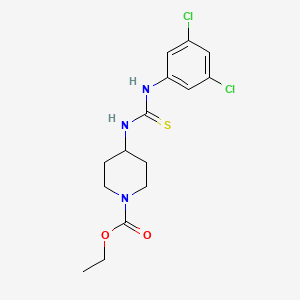
![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)
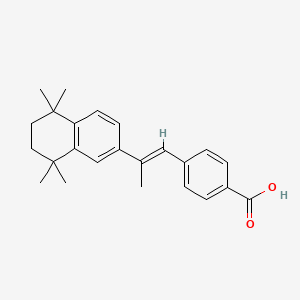
![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)
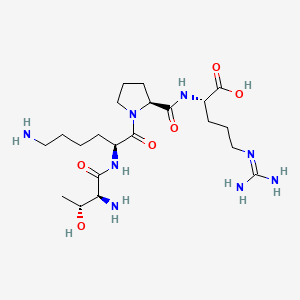

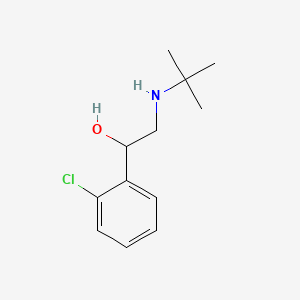


![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/no-structure.png)


